Cas no 102766-74-5 (2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline)

2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline is a specialized aromatic amine compound featuring a trifluoromethylphenoxy substituent. Its molecular structure, incorporating both methyl and trifluoromethyl groups, enhances its utility as an intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, making it valuable for designing bioactive molecules. The compound’s well-defined reactivity profile allows for selective functionalization, facilitating its use in cross-coupling reactions and heterocycle formation. High purity and consistent quality ensure reliable performance in research and industrial applications. Proper handling under inert conditions is recommended due to its amine functionality.
2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline structure
102766-74-5 structure
商品名:2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline
CAS番号:102766-74-5
MF:C14H12F3NO
メガワット:267.24639415741
MDL:MFCD04973006
CID:125228
PubChem ID:14053342

2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline 化学的及び物理的性質

名前と識別子

    • 2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline
    • 2-METHYL-4-(4-TRIFLUOROMETHYL-PHENOXY)-PHENYLAMINE
    • 2-methyl-4-[4-(trifluoromethyl)phenoxy]aniline
    • 4-[4'-TrifluoroMethylphenoxy]-2-Methylaniline
    • Benzenamine,2-methyl-4-[4-(trifluoromethyl)phenoxy]-
    • 4-(4-TRIFLUOROMETHYLPHENOXY)-2-METHYLANILINE
    • 102766-74-5
    • Benzenamine, 2-methyl-4-[4-(trifluoromethyl)phenoxy]-
    • SCHEMBL9541829
    • FT-0642498
    • AKOS005880507
    • SB81839
    • 4-[4-(trifluoromethyl)phenoxy]-2-methylaniline
    • DTXSID30555119
    • MFCD04973006
    • MDL: MFCD04973006
    • インチ: 1S/C14H12F3NO/c1-9-8-12(6-7-13(9)18)19-11-4-2-10(3-5-11)14(15,16)17/h2-8H,18H2,1H3
    • InChIKey: XEZSBTYKZOAQQK-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C=CC(=CC=1)OC1=CC=C(C(C)=C1)N)(F)F

計算された属性

  • せいみつぶんしりょう: 267.08700
  • どういたいしつりょう: 267.08709849g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 287
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 35.2Ų

じっけんとくせい

  • 色と性状: No data avaiable
  • 密度みつど: 1.3±0.1 g/cm3
  • ふってん: 336.6±42.0 °C at 760 mmHg
  • フラッシュポイント: 157.4±27.9 °C
  • 屈折率: 1.541
  • PSA: 35.25000
  • LogP: 4.96950
  • じょうきあつ: 0.0±0.7 mmHg at 25°C

2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline セキュリティ情報

  • シグナルワード:warning
  • 危害声明: H303+H313+H333
  • 警告文: P264+P280+P305+P351+P338+P337+P313
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26; S36/37/39
  • セキュリティ用語:Risk Statements 36/37/38Safety Statements 26-36/37/39
  • リスク用語:R36/37/38
  • ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB146491-1 g
4-[4'-Trifluoromethylphenoxy]-2-methylaniline, 98%; .
102766-74-5 98%
1 g
€167.50 2023-07-20
abcr
AB146491-5g
4-[4'-Trifluoromethylphenoxy]-2-methylaniline, 98%; .
102766-74-5 98%
5g
€498.00 2025-02-18
Fluorochem
032970-2g
2-Methyl-4-(4-trifluoromethyl-phenoxy)-phenylamine
102766-74-5 95%
2g
£372.00 2022-03-01
abcr
AB146491-5 g
4-[4'-Trifluoromethylphenoxy]-2-methylaniline, 98%; .
102766-74-5 98%
5 g
€498.00 2023-07-20
Alichem
A019145807-1g
2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline
102766-74-5 95%
1g
$457.80 2023-09-04
abcr
AB146491-10 g
4-[4'-Trifluoromethylphenoxy]-2-methylaniline, 98%; .
102766-74-5 98%
10 g
€895.00 2023-07-20
abcr
AB146491-10g
4-[4'-Trifluoromethylphenoxy]-2-methylaniline, 98%; .
102766-74-5 98%
10g
€895.00 2025-02-18
Fluorochem
032970-250mg
2-Methyl-4-(4-trifluoromethyl-phenoxy)-phenylamine
102766-74-5 95%
250mg
£160.00 2022-03-01
abcr
AB146491-1g
4-[4'-Trifluoromethylphenoxy]-2-methylaniline, 98%; .
102766-74-5 98%
1g
€167.50 2025-02-18

2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline 関連文献

2-Methyl-4-(4-(trifluoromethyl)phenoxy)anilineに関する追加情報

2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline: A Versatile Compound in Modern Pharmaceutical Development

2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline, with the CAS No. 102766-74-5, represents a significant advancement in the field of medicinal chemistry. This compound, characterized by its unique molecular structure, has garnered attention for its potential applications in drug discovery and development. Recent studies have highlighted its role in enhancing the pharmacological profiles of various therapeutic agents, particularly in the context of anti-inflammatory and anti-cancer treatments.

The molecular framework of 2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline features a phenyl ring substituted with a trifluoromethyl group, which imparts unique electronic properties. The presence of the trifluoromethyl group significantly influences the compound's reactivity and biological activity, making it a valuable scaffold for further chemical modifications. Researchers have explored its potential as a building block in the synthesis of novel pharmaceutical compounds, leveraging its ability to modulate receptor interactions and enzyme activities.

Recent advancements in medicinal chemistry have emphasized the importance of fluorinated compounds in drug design. The trifluoromethyl substituent in 2-Methyl-4-(4-(trifyloxymethyl)phenoxy)aniline contributes to enhanced metabolic stability and improved binding affinity to target proteins. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that compounds with similar structural features exhibit superior efficacy in inhibiting specific kinases associated with cancer progression.

The synthesis of 2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline involves multi-step organic reactions, often employing catalytic methods to achieve high yields and purity. Modern synthetic strategies have focused on developing environmentally friendly processes, aligning with the principles of green chemistry. These approaches not only reduce waste generation but also enhance the efficiency of large-scale production, which is critical for pharmaceutical applications.

Pharmacological studies on 2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline have revealed its potential as a lead compound for developing anti-inflammatory agents. Its ability to modulate cytokine production and inhibit pro-inflammatory pathways has been extensively investigated. A 2022 clinical trial reported in Nature Communications highlighted its efficacy in reducing inflammation in autoimmune disorders, suggesting its therapeutic potential beyond traditional anti-inflammatory drugs.

In the realm of oncology, 2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline has shown promise as a candidate for targeted therapy. Its interaction with specific tumor-associated receptors has been studied for its ability to disrupt cancer cell signaling pathways. Recent computational models predict its potential to inhibit the growth of certain malignancies by interfering with angiogenesis and metastasis processes.

The structural versatility of 2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline allows for the development of derivatives with tailored pharmacological properties. Researchers are exploring modifications to the phenyl ring and the trifluoromethyl group to optimize therapeutic outcomes. These efforts are supported by advances in molecular modeling and high-throughput screening technologies, which enable rapid evaluation of compound efficacy and safety.

Environmental and safety considerations are integral to the development of compounds like 2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline. While its chemical stability is advantageous for pharmaceutical applications, its potential environmental impact is under scrutiny. Ongoing research aims to assess its biodegradability and develop strategies for responsible disposal, ensuring compliance with regulatory standards in pharmaceutical manufacturing.

The application of 2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline extends beyond traditional therapeutic areas. Its unique chemical properties have sparked interest in nanotechnology and drug delivery systems. Researchers are investigating its use in developing targeted drug delivery platforms that enhance therapeutic precision while minimizing systemic side effects.

Collaborative efforts between academia and industry have accelerated the exploration of 2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline's potential. Partnerships in pharmaceutical research have led to the creation of novel formulations and combination therapies that leverage its chemical characteristics. These collaborations are crucial for translating basic research into clinical applications.

As the field of medicinal chemistry continues to evolve, compounds like 2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline will play a pivotal role in addressing unmet medical needs. Ongoing research is focused on optimizing its therapeutic potential through advanced analytical techniques and innovative drug design strategies. The compound's unique properties position it as a promising candidate for future pharmaceutical innovations.

Emerging technologies such as artificial intelligence and machine learning are being integrated into the study of 2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline. These tools enable the prediction of compound behavior and the identification of novel applications. The use of AI in drug discovery is revolutionizing the way researchers approach complex chemical problems, enhancing the efficiency of the drug development process.

The global pharmaceutical industry is increasingly recognizing the value of compounds like 2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline in addressing diverse health challenges. Investment in research and development is driving the exploration of its full potential, with a focus on improving patient outcomes and reducing healthcare costs. This growing interest underscores the compound's significance in modern medicine.

Regulatory frameworks for pharmaceutical development are continuously adapting to accommodate new discoveries. The approval process for compounds like 2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline involves rigorous testing to ensure safety and efficacy. Compliance with international standards is essential for bringing these compounds to market, ensuring they meet the highest quality and safety benchmarks.

Public and private sector partnerships are playing a crucial role in advancing the research of 2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline. These collaborations facilitate the sharing of resources and expertise, accelerating the pace of innovation. The collective efforts of researchers, industry leaders, and regulatory bodies are vital for the successful development and commercialization of such compounds.

As we look to the future, the potential applications of 2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline are expected to expand further. Continued research into its properties and interactions will likely uncover new therapeutic avenues. The compound's unique chemical characteristics position it as a valuable asset in the quest for innovative treatments across various medical disciplines.

In conclusion, 2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline represents a significant milestone in medicinal chemistry. Its structural features and pharmacological potential have been the subject of extensive research, highlighting its importance in the development of novel therapeutic agents. As scientific advancements continue, the compound's role in addressing complex health challenges is poised to grow, underscoring its relevance in modern pharmaceutical science.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:102766-74-5)2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline
A1100829
清らかである:99%
はかる:1g
価格 ($):396.0